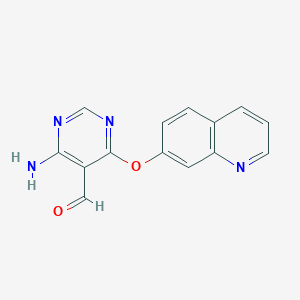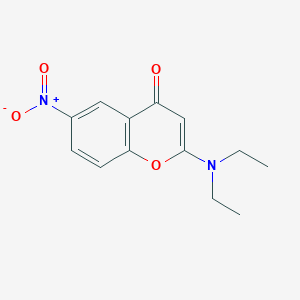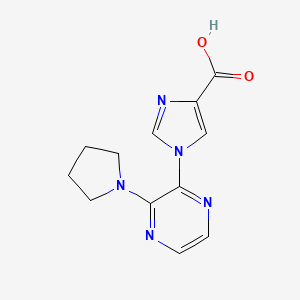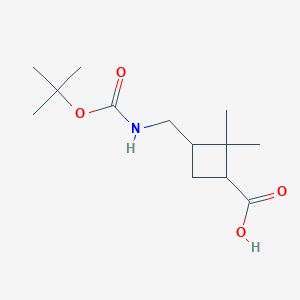![molecular formula C11H17ClN2O3 B11857326 4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)
4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-氯丙基)-9-氧杂-1,4-二氮杂螺[5.5]十一烷-2,5-二酮是一种螺环化合物,具有独特的结构基序。螺环化合物以两个共用一个原子的环为特征,在本例中是氧原子。
准备方法
合成路线和反应条件
4-(3-氯丙基)-9-氧杂-1,4-二氮杂螺[5.5]十一烷-2,5-二酮的合成通常涉及合适的先驱体与氯化剂的反应。一种常见的方法是使用3-氯丙胺作为起始原料,然后在受控条件下与螺环内酯反应,形成所需产物。反应条件通常包括使用二氯甲烷等溶剂以及三乙胺等碱来促进反应。
工业生产方法
在工业规模上,这种化合物的生产可能涉及连续流动工艺,以确保质量和产率的一致性。使用自动化反应器并精确控制温度、压力和反应物浓度等反应参数对于大规模合成至关重要。
化学反应分析
反应类型
4-(3-氯丙基)-9-氧杂-1,4-二氮杂螺[5.5]十一烷-2,5-二酮可以进行各种类型的化学反应,包括:
取代反应: 氯原子可以被其他亲核试剂取代,例如胺或硫醇。
氧化反应: 该化合物可以被氧化以引入额外的官能团。
还原反应: 还原可用于修饰螺环结构或还原存在的任何双键。
常用试剂和条件
取代反应: 常用试剂包括叠氮化钠、硫氰酸钾和各种胺。条件通常涉及使用极性非质子溶剂,如二甲亚砜 (DMSO) 或乙腈。
氧化反应: 在酸性或碱性条件下可以使用高锰酸钾或三氧化铬等试剂。
还原反应: 在钯催化剂或氢化铝锂存在下可以使用氢气进行还原。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,与胺的取代反应可以产生胺衍生物,而氧化反应可以产生酮或羧酸。
科学研究应用
4-(3-氯丙基)-9-氧杂-1,4-二氮杂螺[5.5]十一烷-2,5-二酮具有多种科学研究应用:
药物化学: 正在研究其作为药物设计的药效团的潜力,特别是它与生物靶标相互作用的能力。
材料科学: 该化合物独特的结构使其成为开发具有特定性能(例如增强稳定性或反应性)的新型材料的候选材料。
生物学研究: 它用于研究以了解它与酶和受体的相互作用,为其潜在的治疗用途提供见解。
工业应用: 该化合物正在探索其在合成其他复杂分子中的用途以及作为有机合成中的构建块。
作用机制
4-(3-氯丙基)-9-氧杂-1,4-二氮杂螺[5.5]十一烷-2,5-二酮发挥其作用的机制涉及它与特定分子靶标的相互作用。螺环结构使其可以适应酶或受体的结合位点,有可能抑制或激活其功能。氯丙基基团的存在可以通过疏水相互作用或通过与目标分子形成共价键来增强其结合亲和力。
相似化合物的比较
类似化合物
3-氧杂螺[5.5]十一烷-2,4-二酮: 该化合物具有螺环结构,但缺少氯丙基基团,使其在某些取代反应中反应性较低。
1,3-二氧杂螺[5.5]十一烷: 另一种螺环化合物,在环中具有不同的杂原子,导致不同的化学性质和反应性。
1,3-二硫杂螺[5.5]十一烷:
独特性
4-(3-氯丙基)-9-氧杂-1,4-二氮杂螺[5.5]十一烷-2,5-二酮的独特性在于氯丙基基团的存在,该基团提供了用于化学修饰的额外位点,并增强了它在各种应用中的潜力。螺环结构与氯丙基基团的结合使其在研究和工业领域中成为一种多功能化合物。
属性
分子式 |
C11H17ClN2O3 |
|---|---|
分子量 |
260.72 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione |
InChI |
InChI=1S/C11H17ClN2O3/c12-4-1-5-14-8-9(15)13-11(10(14)16)2-6-17-7-3-11/h1-8H2,(H,13,15) |
InChI 键 |
CCPQZIMXRIHGJM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC12C(=O)N(CC(=O)N2)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)
![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)


![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)

